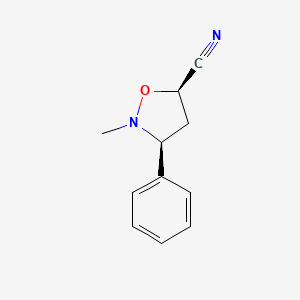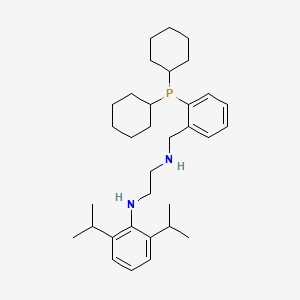![molecular formula C12H13N3O3 B12887176 [4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetic acid CAS No. 89236-88-4](/img/structure/B12887176.png)
[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy)acetic acid is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy)acetic acid typically involves a multi-step process. One common method is the “Click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. This reaction is often catalyzed by copper(I) ions and can be carried out in aqueous medium .
Starting Materials: The synthesis begins with the preparation of 4-azidophenol and 1-ethyl-1H-1,2,3-triazole.
Cycloaddition Reaction: The azide and alkyne undergo a cycloaddition reaction in the presence of a copper(I) catalyst to form the triazole ring.
Esterification: The resulting triazole compound is then esterified with chloroacetic acid to form the final product, 2-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy)acetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy)acetic acid involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by this enzyme . The triazole ring plays a crucial role in the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazole-1-yl)acetic acid: Another triazole derivative with similar chemical properties.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: A compound with a triazole ring and a benzoic acid moiety.
Uniqueness
2-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy)acetic acid is unique due to the presence of both the triazole ring and the phenoxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
89236-88-4 |
|---|---|
Fórmula molecular |
C12H13N3O3 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
2-[4-(1-ethyltriazol-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C12H13N3O3/c1-2-15-7-11(13-14-15)9-3-5-10(6-4-9)18-8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17) |
Clave InChI |
AVKAEYCWFQQHBV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(N=N1)C2=CC=C(C=C2)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate](/img/structure/B12887096.png)
![3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one](/img/structure/B12887100.png)


![2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12887129.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12887137.png)



![1-(2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12887151.png)




